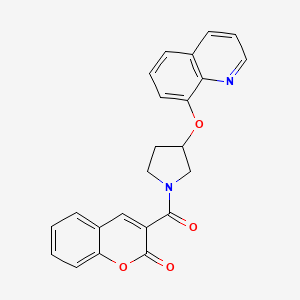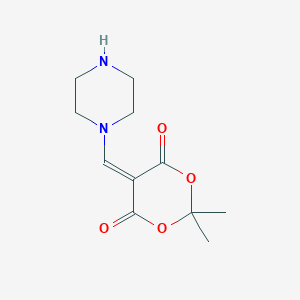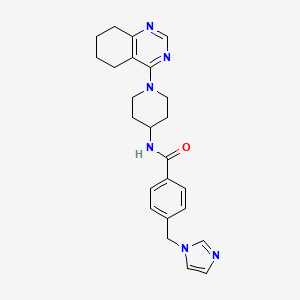![molecular formula C15H19N3O3 B2745302 tert-butyl N-[1-(1,2,4-oxadiazol-5-yl)-2-phenylethyl]carbamate CAS No. 1955520-41-8](/img/structure/B2745302.png)
tert-butyl N-[1-(1,2,4-oxadiazol-5-yl)-2-phenylethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[1-(1,2,4-oxadiazol-5-yl)-2-phenylethyl]carbamate: is a synthetic organic compound that features a tert-butyl carbamate group attached to a phenylethyl chain, which is further linked to a 1,2,4-oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(1,2,4-oxadiazol-5-yl)-2-phenylethyl]carbamate typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the phenylethyl group: The phenylethyl group can be introduced via a nucleophilic substitution reaction, where a suitable phenylethyl halide reacts with the oxadiazole intermediate.
Introduction of the tert-butyl carbamate group: This step often involves the reaction of the phenylethyl-oxadiazole intermediate with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the oxadiazole ring or the phenylethyl group, potentially yielding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Phenylacetaldehyde or phenylacetic acid derivatives.
Reduction: Phenylethylamine or phenylethanol derivatives.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activity.
Biology and Medicine: In medicinal chemistry, tert-butyl N-[1-(1,2,4-oxadiazol-5-yl)-2-phenylethyl]carbamate is explored for its potential as a pharmacophore in drug design. The 1,2,4-oxadiazole ring is known for its bioisosteric properties, making it a valuable scaffold in the development of enzyme inhibitors and receptor modulators.
Industry: The compound can be used in the synthesis of agrochemicals and materials science, where the stability and reactivity of the oxadiazole ring are advantageous.
Mecanismo De Acción
The mechanism by which tert-butyl N-[1-(1,2,4-oxadiazol-5-yl)-2-phenylethyl]carbamate exerts its effects is largely dependent on its interaction with biological targets. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The phenylethyl group may enhance binding affinity through hydrophobic interactions, while the carbamate group can form hydrogen bonds with active site residues.
Comparación Con Compuestos Similares
- tert-butyl N-[1-(1,2,4-oxadiazol-5-yl)-2-methylpropyl]carbamate
- tert-butyl N-[1-(1,2,4-oxadiazol-5-yl)-2-ethylhexyl]carbamate
Comparison: Compared to similar compounds, tert-butyl N-[1-(1,2,4-oxadiazol-5-yl)-2-phenylethyl]carbamate is unique due to the presence of the phenylethyl group, which can significantly influence its biological activity and binding properties. The phenylethyl group provides additional hydrophobic interactions and potential π-π stacking interactions, which can enhance the compound’s efficacy as a drug candidate.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
tert-butyl N-[1-(1,2,4-oxadiazol-5-yl)-2-phenylethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-15(2,3)20-14(19)18-12(13-16-10-17-21-13)9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSMYNRKWFIKAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C2=NC=NO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2745221.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2745224.png)
![3-Ethoxy-5-iodo-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid](/img/structure/B2745225.png)
![3-(4-chlorobenzyl)-1-(2-(indolin-1-yl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2745227.png)


![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2745232.png)
![ethyl 2-[8-(2,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2745233.png)


![N-(2-cyanophenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2745239.png)
![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2745241.png)
![3,4,5-trimethoxy-N-{5-thia-3-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}benzamide](/img/structure/B2745242.png)
